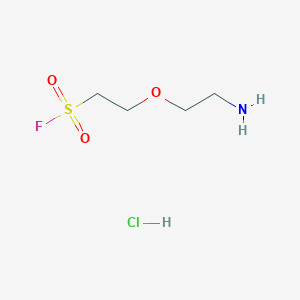

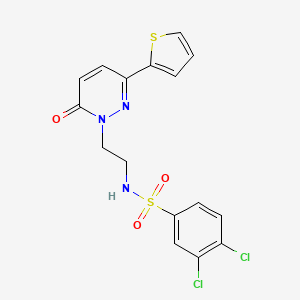

2-(2-Aminoethoxy)ethanesulfonyl fluoride;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Fluorine Chemistry and Deoxofluorination Reagents

Fluorine-containing compounds are of significant interest in synthetic chemistry due to their unique reactivity and the ability to introduce fluorine atoms into organic molecules, which is essential for pharmaceuticals, agrochemicals, and material science. Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-FluorTM) represents a broad-spectrum deoxofluorinating agent, demonstrating enhanced thermal stability over traditional reagents like DAST for the conversion of alcohols to alkyl fluorides, and aldehydes/ketones to gem-difluorides, as well as the transformation of carboxylic acids to trifluoromethyl derivatives (G. Lal et al., 1999). This aspect underlines the importance of such reagents in facilitating complex fluorination reactions while maintaining stability and safety.

Synthesis and Radiochemistry

In radiochemistry, the synthesis of radiolabeled compounds, such as fluorine-18 labeled 2-fluoro-2-deoxy-D-glucose (FDG), is crucial for diagnostic imaging in nuclear medicine. An aminopolyether mediated synthesis of [18F]FDG has been developed, showcasing the role of fluorine chemistry in producing epimerically pure FDG with high yield, which is a cornerstone in positron emission tomography (PET) imaging (K. Hamacher et al., 1986).

Novel Fluorination Agents and Methods

The development of new fluorination agents, such as aminodifluorosulfinium tetrafluoroborate salts, offers an efficient and selective approach to deoxofluorination, with enhanced thermal stability and ease of handling compared to traditional agents like DAST and Deoxo-Fluor (F. Beaulieu et al., 2009). These advancements not only improve safety and efficiency in synthetic routes but also open new possibilities for developing fluorinated compounds with potential applications in various fields.

Applications in Peptide Synthesis

Fluorinated compounds play a pivotal role in peptide synthesis, where the introduction of fluorine or fluorine-containing groups can significantly alter the physical, chemical, and biological properties of peptides. Techniques involving fluorinating reagents, such as Deoxo-Fluor, for the synthesis of Weinreb amides from carboxylic acids, illustrate the utility of fluorine chemistry in modifying peptide structures while preserving their integrity (A. Tunoori et al., 2000).

Safety and Hazards

The compound is classified as dangerous, with hazard statements indicating it can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

特性

IUPAC Name |

2-(2-aminoethoxy)ethanesulfonyl fluoride;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10FNO3S.ClH/c5-10(7,8)4-3-9-2-1-6;/h1-4,6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBJNZDKOMGQWFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCS(=O)(=O)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClFNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2702107.png)

![[1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 4-fluorobenzoate](/img/structure/B2702109.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2702115.png)

![2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2702118.png)

![N-[2-[(1-Cyanocyclobutyl)amino]-2-oxoethyl]-2-methylbenzamide](/img/structure/B2702119.png)

![3-(4-Methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2702125.png)

![6,7-dimethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2702126.png)